N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition Cancer metabolism Target selectivity

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-68-5; molecular formula C₁₈H₁₁N₃O₂S₂; molecular weight 365.43) is a synthetic heterocyclic compound that uniquely fuses a chromeno[4,3-d]thiazole core with a benzothiazole-6-carboxamide moiety. It is categorized as a thiazole carboxamide derivative and has been assigned Drug ID D0Z5HL in the Therapeutic Target Database (TTD) with a primary annotated mechanism of action as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1).

Molecular Formula C18H11N3O2S2
Molecular Weight 365.43
CAS No. 681174-68-5
Cat. No. B2667350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide
CAS681174-68-5
Molecular FormulaC18H11N3O2S2
Molecular Weight365.43
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC5=C(C=C4)N=CS5
InChIInChI=1S/C18H11N3O2S2/c22-17(10-5-6-12-14(7-10)24-9-19-12)21-18-20-16-11-3-1-2-4-13(11)23-8-15(16)25-18/h1-7,9H,8H2,(H,20,21,22)
InChIKeySATFPIKPZJJQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-68-5): A Structurally Distinct, Patented PDHK1-Targeting Heterocyclic Carboxamide for Oncology and Metabolic Research


N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681174-68-5; molecular formula C₁₈H₁₁N₃O₂S₂; molecular weight 365.43) is a synthetic heterocyclic compound that uniquely fuses a chromeno[4,3-d]thiazole core with a benzothiazole-6-carboxamide moiety . It is categorized as a thiazole carboxamide derivative and has been assigned Drug ID D0Z5HL in the Therapeutic Target Database (TTD) with a primary annotated mechanism of action as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. The compound is the subject of intellectual property filings and is listed with patented therapeutic indications for metastatic cancer and solid tumors [1].

Why N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide Cannot Be Replaced by Generic Chromeno-Thiazole or Benzothiazole Carboxamide Analogs


Generic substitution among chromeno[4,3-d]thiazole derivatives or simpler benzothiazole carboxamides is not scientifically justified due to discrete differences in target engagement profile, structural topology, and intellectual property status. While 4H-thiochromeno[4,3-d]thiazol-2-amine analogs have been reported as angiogenesis inhibitors acting on endothelial cell proliferation [1], N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is annotated as a PDHK1 inhibitor with a distinct therapeutic indication profile [2]. The presence of the benzothiazole-6-carboxamide substituent, as opposed to a simple amine, methoxybenzamide, or cyclohexanecarboxamide group, fundamentally alters hydrogen-bonding capacity, lipophilicity, and target recognition, thereby precluding reliable extrapolation of biological potency or selectivity from close analogs.

Quantitative Evidence Guide: Performance and Differentiation Data for N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide Relative to Comparator Compounds


Target Engagement: Unique PDHK1 Inhibitor Annotation vs. Angiogenesis-Focused Chromeno-Thiazole Amines

N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide is annotated in the Therapeutic Target Database (TTD) as a PDHK1 inhibitor with patented status for metastatic cancer and solid tumors [1]. In contrast, 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives (e.g., compounds 37 and 43 from Bhat et al., 2013) were identified as antiproliferative agents against HUVEC via a [³H]-thymidine incorporation assay, yielding low-micromolar IC₅₀ values (exact IC₅₀ for 37 and 43 not numerically specified in the abstract; the study describes them as 'low-micromolar inhibitors') and demonstrated antiangiogenic activity in an endothelial tube formation assay [2]. The target compound's PDHK1-directed mechanism represents a fundamentally different pharmacological profile compared to the angiogenesis-inhibiting chromeno-thiazole amines. No direct head-to-head IC₅₀ comparison is available because the target compound's PDHK1 inhibitory potency has not been disclosed in public literature; this evidence is classified as class-level inference based on annotated mechanism of action.

PDHK1 inhibition Cancer metabolism Target selectivity

Structural Topology: Benzothiazole-6-Carboxamide Substituent Distinguishes from Simpler Amide and Amine Analogs

The target compound incorporates a benzo[d]thiazole-6-carboxamide substituent attached at the 2-amino position of the chromeno[4,3-d]thiazole scaffold. This is structurally distinct from close analogs such as N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide (CAS 888411-73-2), N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide, and 4H-chromeno[4,3-d]thiazol-2-amine (CAS not assigned). The benzothiazole ring introduces an additional aromatic heterocycle with a nitrogen and sulfur atom, increasing the count of hydrogen-bond acceptors and aromatic π-surfaces relative to simple benzamide or cyclohexanecarboxamide analogs . When compared to the angiogenesis-inhibiting 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, the target compound replaces the sulfur atom in the thiochromeno ring with oxygen (chromeno) and adds a benzothiazole-6-carboxamide group, yielding a molecular weight of 365.43 Da versus approximately 218 Da for the amine scaffold core [1]. These structural differences are predicted to confer distinct ADME and target-binding profiles, although no experimental pharmacokinetic or potency data are publicly available for the target compound.

Structure-activity relationship Chemotype differentiation Drug design

Intellectual Property Position: Patented PDHK1 Inhibitor vs. Unprotected or Divergent-Patent Chromeno-Thiazole Analogs

According to the DrugMap and TTD databases, N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide carries a 'Patented' status specifically linked to the indications of metastatic cancer (ICD-11: 2D50-2E2Z) and solid tumor/cancer (ICD-11: 2A00-2F9Z), with the target annotated as PDHK1 [1]. In comparison, 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives (compounds 37 and 43) were published in a primary research article (Bhat et al., 2013) as antiangiogenic leads without a specific patent assignment in the public domain for the same therapeutic space [2]. The chromeno-thiazole scaffold itself has been explored in patents such as US20240150339A1 (PDE4 activators) and US20210284634A1 (enteropeptidase inhibitors), but these cover structurally distinct substituent classes and therapeutic targets [3][4]. The target compound's PDHK1-specific patent protection provides a level of exclusivity not available for the generic chromeno-thiazole amine scaffold.

Patent landscape Freedom to operate Drug repurposing

Application Scenarios: Where N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide Adds Quantifiable Value in Scientific and Industrial Workflows


PDHK1-Focused Cancer Metabolism Probe Development

Given its annotation as a patented PDHK1 inhibitor with indications in metastatic cancer and solid tumors [1], this compound is suitable as a starting point or reference molecule for medicinal chemistry programs targeting the pyruvate dehydrogenase kinase 1 axis in cancer metabolism. Unlike chromeno-thiazole amines that act on endothelial cell proliferation [2], this compound's inferred mechanism aligns with metabolic oncology strategies, including the development of chemical probes for PDHK1-dependent tumor models.

Structure-Activity Relationship (SAR) Benchmarking of Chromeno-Thiazole Carboxamide Libraries

The compound's unique benzothiazole-6-carboxamide substituent, combined with an oxygen-containing chromeno ring, makes it a valuable comparator in SAR studies aiming to dissect the contributions of heterocycle identity (benzothiazole vs. phenyl vs. cyclohexyl carboxamide) and chalcogen substitution (O vs. S in the tricyclic scaffold) to target selectivity and potency [1][2]. Procurement of this compound alongside simpler amide analogs enables systematic exploration of chemical space around the chromeno-thiazole core.

Intellectual Property and Competitive Landscape Analysis

For pharmaceutical business development or academic technology transfer offices, this compound serves as a specific case study in the patent landscape of chromeno-thiazole derivatives. Its patented PDHK1-directed oncology indications [1] contrast with the unpatented angiogenesis inhibitor leads [2] and the PDE4-activator patent family [3], providing a concrete example for freedom-to-operate analyses, patentability assessments, or competitor monitoring in the heterocyclic carboxamide drug space.

Quote Request

Request a Quote for N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.